![molecular formula C9H16N2O B15218706 4-{[(Oxolan-3-yl)methyl]amino}butanenitrile CAS No. 185224-63-9](/img/structure/B15218706.png)
4-{[(Oxolan-3-yl)methyl]amino}butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile: is an organic compound that features a tetrahydrofuran ring, an amino group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile typically involves the reaction of tetrahydrofuran derivatives with amines and nitriles. One common method is the reaction of tetrahydrofuran-3-ylmethanamine with butanenitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and may require a solvent like dimethyl sulfoxide or acetonitrile. The reaction temperature is typically maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or basic medium, temperatures around 0-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents like ether or tetrahydrofuran, temperatures around 0-25°C.
Substitution: Halides, alkoxides; conditions: polar aprotic solvents like dimethyl sulfoxide, temperatures around 25-100°C.
Major Products:
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkoxylated derivatives.
科学研究应用
Chemistry: 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of heterocyclic compounds and as a building block in complex organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of nitrile-containing molecules with biological systems. It may serve as a probe to investigate enzyme activities and metabolic pathways involving nitriles.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its unique structure allows for the exploration of new drug candidates targeting specific biological pathways.
Industry: In the industrial sector, 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and resins.
作用机制
The mechanism of action of 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The tetrahydrofuran ring provides structural stability and can enhance the compound’s solubility and bioavailability.
相似化合物的比较
Tetrahydrofuran-3-ylmethanamine: Shares the tetrahydrofuran ring and amino group but lacks the nitrile group.
Butanenitrile: Contains the nitrile group but lacks the tetrahydrofuran ring and amino group.
4-Aminobutanenitrile: Contains the amino and nitrile groups but lacks the tetrahydrofuran ring.
Uniqueness: 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile is unique due to the combination of the tetrahydrofuran ring, amino group, and nitrile group in a single molecule
属性
CAS 编号 |
185224-63-9 |
|---|---|
分子式 |
C9H16N2O |
分子量 |
168.24 g/mol |
IUPAC 名称 |
4-(oxolan-3-ylmethylamino)butanenitrile |
InChI |
InChI=1S/C9H16N2O/c10-4-1-2-5-11-7-9-3-6-12-8-9/h9,11H,1-3,5-8H2 |
InChI 键 |
INJNTCRNTSGMEK-UHFFFAOYSA-N |
规范 SMILES |
C1COCC1CNCCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


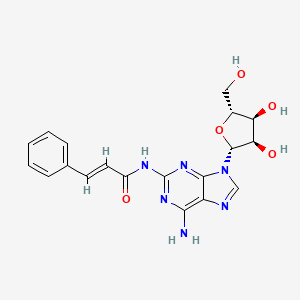
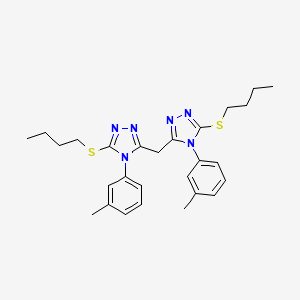

![3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B15218661.png)
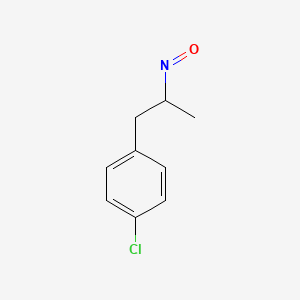
![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
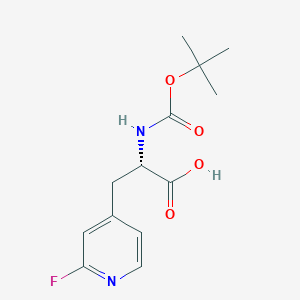

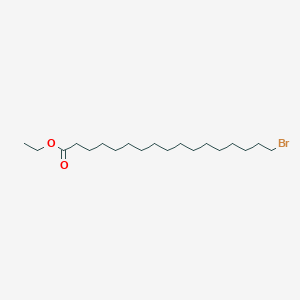
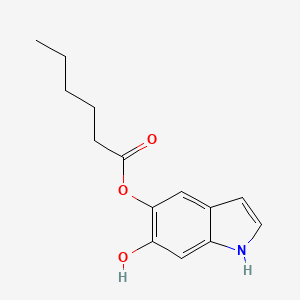
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)
